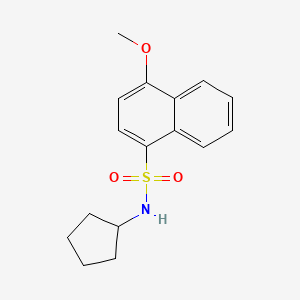![molecular formula C15H17ClN4S B2830609 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine CAS No. 339016-05-6](/img/structure/B2830609.png)
4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine is a chemical compound with the molecular formula C15H17ClN4S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a piperidine group and a chlorophenylsulfanyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenethiol, which is then reacted with 2-chloro-6-piperidinopyrimidine under suitable conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may interact with kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methylpyrimidine
- **4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine group and a chlorophenylsulfanyl moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-piperidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c16-11-4-6-12(7-5-11)21-14-10-13(18-15(17)19-14)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQLPXNBUHABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830528.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2830531.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)
![methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)

![7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830536.png)



![3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2830540.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2830543.png)
![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)
![N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2830545.png)
![5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)
